![molecular formula C13H14N4O3 B2667129 (E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 959243-77-7](/img/structure/B2667129.png)
(E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, commonly known as DMXAA, is a small molecule that has shown promising results in scientific research for its anti-cancer properties. DMXAA was first synthesized in the 1990s and has since been extensively studied for its potential as a cancer treatment.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves the condensation of 2-amino-6-methylpurine with ethyl acetoacetate, followed by cyclization with ethyl chloroformate and sodium azide. The resulting compound is then reacted with but-2-en-1-ol to form the final product.
Starting Materials
2-amino-6-methylpurine, ethyl acetoacetate, ethyl chloroformate, sodium azide, but-2-en-1-ol
Reaction
Step 1: Condensation of 2-amino-6-methylpurine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 3-ethyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-one., Step 2: Cyclization of the intermediate with ethyl chloroformate and sodium azide in the presence of a catalyst such as triethylamine to form 3-ethyl-1,7-dimethyl-4,5-dihydrooxazolo[2,3-f]purin-2-one., Step 3: Reaction of the intermediate with but-2-en-1-ol in the presence of a base such as potassium carbonate to form (E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione.
Mecanismo De Acción
DMXAA works by activating the STING (stimulator of interferon genes) pathway, which is a key pathway in the immune response against cancer. When DMXAA is administered, it activates STING in immune cells, which leads to the production of cytokines and the recruitment of immune cells to the tumor site. This results in the destruction of the tumor cells through a process called apoptosis.
Efectos Bioquímicos Y Fisiológicos
DMXAA has been shown to have a number of biochemical and physiological effects. It can increase the production of cytokines, which are proteins that play a key role in the immune response. DMXAA can also inhibit the growth of tumor blood vessels, which can prevent the tumor from receiving the nutrients it needs to grow. Additionally, DMXAA can induce tumor cell death through apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMXAA in lab experiments is that it has shown promising results in preclinical studies for its anti-cancer properties. DMXAA has also been shown to have a good safety profile in animal studies. However, one limitation of using DMXAA in lab experiments is that it can be difficult to synthesize and purify, which can make it expensive to use in large quantities.
Direcciones Futuras
There are a number of future directions for research on DMXAA. One area of research is to further understand the mechanism of action of DMXAA and how it activates the immune system. Another area of research is to explore the potential of combining DMXAA with other cancer treatments to enhance its anti-cancer properties. Additionally, research could focus on developing more efficient and cost-effective methods for synthesizing DMXAA.
Aplicaciones Científicas De Investigación
DMXAA has been extensively studied for its anti-cancer properties. Research has shown that DMXAA can induce tumor cell death by activating the immune system and increasing the production of cytokines. DMXAA has also been shown to inhibit the growth of tumor blood vessels, which can prevent the tumor from receiving the nutrients it needs to grow.
Propiedades
IUPAC Name |
2-[(E)-but-2-enyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-4-5-6-16-11(18)9-10(15(3)13(16)19)14-12-17(9)7-8(2)20-12/h4-5,7H,6H2,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDGUXPIAWVBCL-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2C=C(O3)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2C=C(O3)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 42099419 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopropyl-5-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3,4-thiadiazole](/img/structure/B2667046.png)
![2-[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2667047.png)
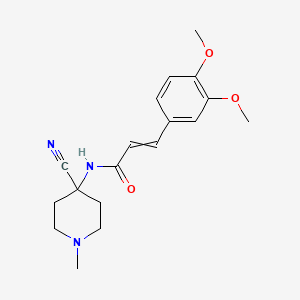
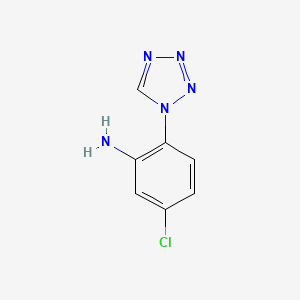
![(1S,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid](/img/no-structure.png)
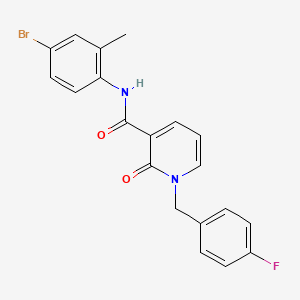
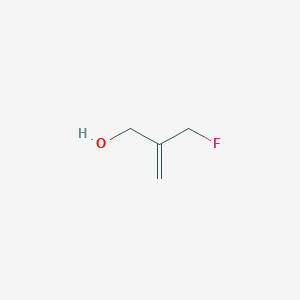
![Methyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2667057.png)
![3-Oxatricyclo[3.3.1.0,1,5]nonane-2,4-dione](/img/structure/B2667058.png)
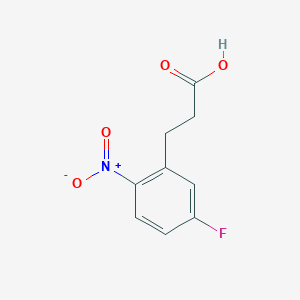
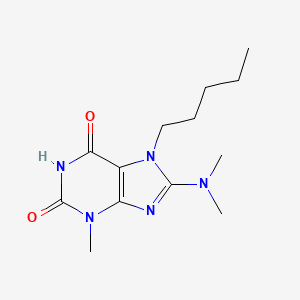
![methyl({4H,6H,7H-thieno[3,2-c]pyran-4-ylmethyl})amine](/img/structure/B2667067.png)
![N-(3,4-dimethoxyphenethyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2667068.png)
![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2667069.png)